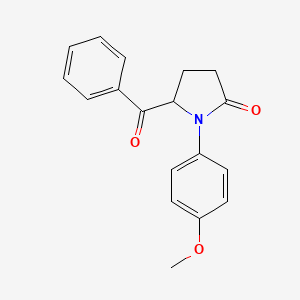
N-(2-Iodophenyl)hepta-5,6-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodophenyl)hepta-5,6-dienamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hepta-5,6-dienamide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)hepta-5,6-dienamide typically involves the coupling of 2-iodoaniline with hepta-5,6-dienoic acid or its derivatives. The reaction is often catalyzed by palladium complexes under mild conditions. For instance, the oxidative addition of N-(2-iodophenyl)formamide to palladium complexes in the presence of ligands like 4,4’-di-tert-butyl-2,2’-bipyridine can yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Iodophenyl)hepta-5,6-dienamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom or to modify the dienamide moiety.
Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Iodinated derivatives.
Reduction: Deiodinated products or modified dienamide structures.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-Iodophenyl)hepta-5,6-dienamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2-Iodophenyl)hepta-5,6-dienamide involves its interaction with various molecular targets. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in further transformations . The iodine atom plays a crucial role in these reactions by facilitating the formation of reactive intermediates.
Comparación Con Compuestos Similares
Dienamide A2: An analog of natural amides occurring in Echinacea, known for its cannabinomimetic properties.
N-(2-Iodophenyl)formamide: A related compound used in similar oxidative addition reactions.
Uniqueness: N-(2-Iodophenyl)hepta-5,6-dienamide is unique due to its hepta-5,6-dienamide moiety, which provides additional reactivity and potential for diverse chemical transformations compared to simpler iodophenyl compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.
Propiedades
Número CAS |
920985-83-7 |
|---|---|
Fórmula molecular |
C13H14INO |
Peso molecular |
327.16 g/mol |
InChI |
InChI=1S/C13H14INO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16) |
Clave InChI |
SZASZGQMBSMSQC-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCCCC(=O)NC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



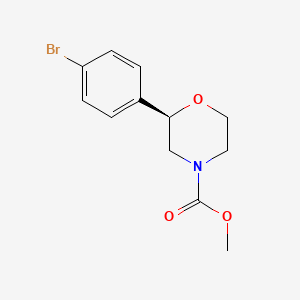
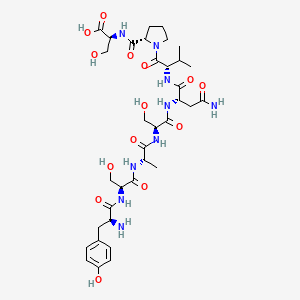
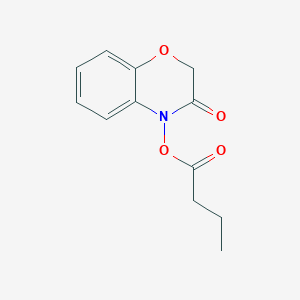
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
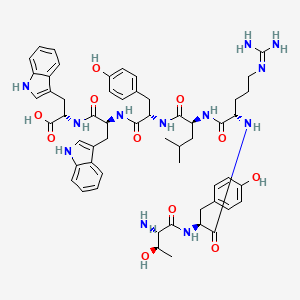
![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)


